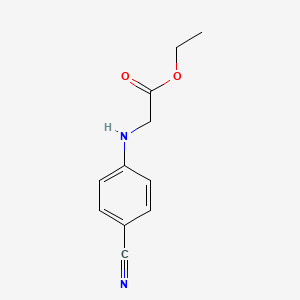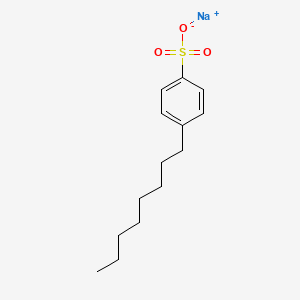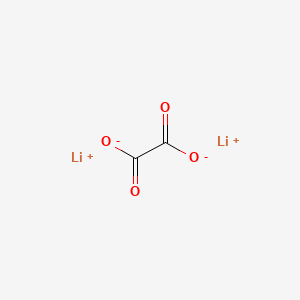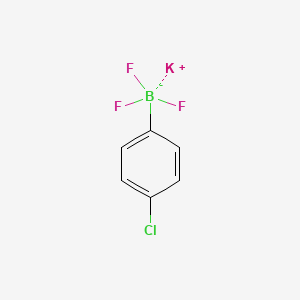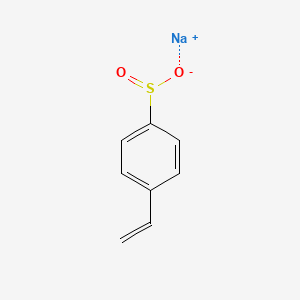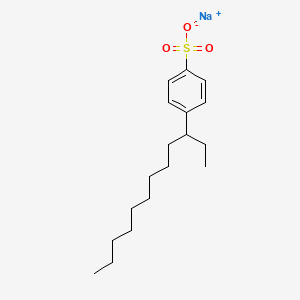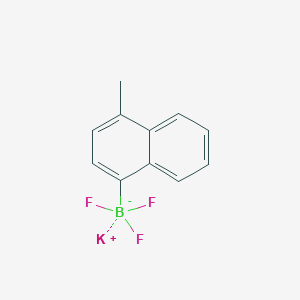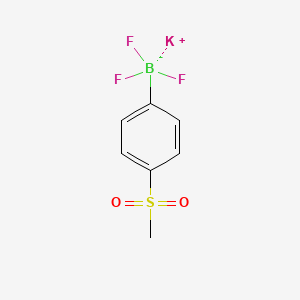
(9,9-Diethyl-9H-fluoren-2-YL)boronic acid
Overview
Description
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” is an organic compound and an intermediate in drug and material chemistry . It is also known as “9,9-Dimethyl-9H-fluoren-2-yl-boronic acid” and has the molecular formula C15H15BO2 . The compound appears as a white or light yellow solid powder at room temperature .
Synthesis Analysis
The conventional synthesis method for “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent . This reagent is then reacted with an appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron . This process also results in the hydrolysis of the other two ester bonds, yielding the boronic acid .
Molecular Structure Analysis
The molecular structure of “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” consists of a fluorene core with two methyl groups attached to the 9-position and a boronic acid group attached to the 2-position . The molecular weight of the compound is 238.09 .
Chemical Reactions Analysis
As a boronic acid, “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” can participate in various chemical reactions. It can easily be converted into various boronic esters . Moreover, it can participate in classic Suzuki coupling reactions to form carbon-carbon bonds, and Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds .
Physical And Chemical Properties Analysis
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” has a molecular weight of 238.09 and a density of 1.2 . It appears as a white or light yellow solid powder at room temperature . The compound is soluble in hot ethanol but has poor solubility in water .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid, focusing on unique applications:
Organic Light Emitting Diodes (OLEDs)
This compound can be used in the synthesis of 1,2-diphenylindolizine derivatives, which have potential usage in OLEDs. OLEDs are used in a variety of display and lighting technologies due to their efficient light emission .
Photocatalysis
The compound is also involved in the synthesis of pyrene-fluorene based chromophores, which are useful in photocatalysis. Photocatalysis is a process that uses light to accelerate a photoreaction .
Organic Electronic Devices
Due to its luminescent properties, (9,9-Diethyl-9H-fluoren-2-YL)boronic acid is used as an intermediate in the creation of organic electronic devices. These devices have applications in flexible electronics, sensors, and more .
Pharmaceuticals and Agrochemicals
Boronic acids, such as this compound, play a crucial role in the formation of carbon-carbon bonds which are fundamental in the creation of pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound contributes to the development of new materials with specific luminescent properties, which can be tailored for various applications .
Luminescent Material Research
As an organic luminescent material, it serves as an intermediate for research into new compounds with desirable photophysical properties .
Safety and Hazards
Future Directions
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” is a valuable intermediate in organic synthesis and medicinal chemistry, as well as material chemistry . By introducing this unit, it is possible to effectively modify luminescent material molecules and adjust the luminescent properties of fluorescent molecules . Therefore, it has potential applications in the development of new materials and drugs .
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, influence the compound’s stability and efficacy. For instance, pH changes may affect its boron-oxygen coordination, impacting binding affinity.
: Sigma-Aldrich: 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemicalBook: Synthesis and Application of 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemBK: 9,9-Diphenylfluorene-4-boronic acid
properties
IUPAC Name |
(9,9-diethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCAJRBJDNXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625103 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400607-30-9 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



